Norarmepavine
Overview
Description
Norarmepavine is a naturally occurring alkaloid derived from the plant Nelumbo nucifera. It is a derivative of armepavine and is known for its significant pharmacological properties. The compound has a molecular formula of C18H21NO3 and a molecular weight of 299.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norarmepavine can be synthesized through the chemical modification of armepavine. One common method involves the use of the Bischler-Napieralski reaction, which converts armepavine to this compound by removing an ethyl group . The reaction typically requires acidic conditions and a suitable dehydrating agent.
Industrial Production Methods: Industrial production of this compound involves the large-scale extraction of armepavine from plant sources, followed by its chemical modification. The process includes several purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Norarmepavine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include electrolytic cells and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Produces carbon-carbon and carbon-oxygen dimers.
Reduction: Yields reduced forms of this compound.
Substitution: Forms various substituted derivatives.
Scientific Research Applications
Norarmepavine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
Norarmepavine exerts its effects by modulating the activity of the central nervous system. It acts as a central nervous system depressant, reducing the activity of the sympathetic nervous system. This results in sedative and hypnotic effects . The compound may also interact with calcium channels, modulating calcium entry and release within cells .
Comparison with Similar Compounds
Norarmepavine is similar to other alkaloids such as coclaurine, norcoclaurine, and armepavine. it is unique in its specific pharmacological profile and chemical structure:
Coclaurine: Similar in structure but has different pharmacological effects.
Norcoclaurine: Shares some cardiovascular effects but is less potent.
Armepavine: The parent compound from which this compound is derived.
This compound stands out due to its specific interactions with the central nervous system and its potential therapeutic applications in cardiovascular research.
Properties
IUPAC Name |
4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBBUUNAVOMVER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312041 | |
Record name | dl-N-Norarmepavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6392-40-1 | |
Record name | Norarmepavine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-N-Norarmepavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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